![molecular formula C14H13NO4S2 B2547377 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1164551-10-3](/img/structure/B2547377.png)
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
The compound is a thiazolidine derivative with a methoxyphenyl group and a propanoic acid group. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring . The methoxyphenyl group is a common functional group in organic chemistry, consisting of a phenyl ring with a methoxy (–O–CH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a propanoic acid group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Thiazolidine derivatives can participate in a variety of chemical reactions, particularly those involving the ring nitrogen and sulfur atoms. The methoxyphenyl and propanoic acid groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propanoic acid group could make the compound acidic. The compound’s solubility, melting point, and other properties would depend on the specific structure .Scientific Research Applications
Biocatalysis and Enzyme Kinetics
The compound has been studied for its biocatalytic potential. Researchers have explored its hydrolysis using lipases from Serratia marcescens in an emulsion bioreactor. The kinetics of the hydrolyzing reaction were found to be first order with respect to substrate concentration. By optimizing conditions, crystalline (-)MPGM (enantiomerically pure) was obtained in a high yield .
Supercritical CO2 Chemistry
In supercritical CO2, the stereospecific hydrolysis of racemic 3-(4-methoxyphenyl)glycidic acid methyl ester was investigated. The (2S,3R)-form hydrolyzed faster than the (2R,3S)-form, leading to an 87% stereoisomeric excess at 53% total conversion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAZZXBOAKXHR-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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